Birabresib, also known as MK-8628 or OTX015, is a synthetic small molecule. [] It acts as an inhibitor of the BET (Bromodomain and Extra-Terminal) family of proteins, specifically targeting BRD2, BRD3, and BRD4. [] These proteins play a crucial role in regulating gene expression through their interaction with acetylated lysine residues on histones. [] Birabresib disrupts this interaction, impacting the transcription of genes involved in various cellular processes, including cell growth and proliferation. [] This makes Birabresib a valuable tool in scientific research, particularly in the field of oncology, where it is investigated for its potential to inhibit the growth of various cancer cells. []
Birabresib exerts its biological activity by binding to the bromodomains of BET proteins. [] This binding specifically targets the acetylated lysine recognition motifs present on the bromodomains. [] By occupying these motifs, Birabresib prevents the interaction between BET proteins and acetylated histone peptides, which are crucial for chromatin remodeling and subsequent gene expression. [] The disruption of this interaction ultimately leads to the downregulation of specific genes, including those regulated by c-Myc. [] Notably, the inhibition of c-Myc-dependent target genes is particularly relevant in the context of cancer, as it can lead to the suppression of tumor cell growth. []
CAS No.: 108418-13-9
CAS No.: 13770-96-2
CAS No.: 646-83-3
CAS No.: 18953-50-9
CAS No.: 1613-31-6
CAS No.: